5-Chloro-3,3'-diiodo-L-thyronine

thyroid hormone receptor binding structure‑activity relationship halogen substitution effect

5-Chloro-3,3′-diiodo-L-thyronine (CAS 4299‑63‑2) is a synthetic, halogen‑modified thyronine in which a chlorine atom occupies the 5‑position of the inner (tyrosyl) ring while iodine atoms are retained at the 3‑ and 3′‑positions. The compound shares the diphenyl‑ether backbone of endogenous thyroid hormones but carries a distinct halogen pattern that falls between classical 3,3′‑diiodo‑L‑thyronine (3,3′‑T2) and triiodothyronine (T3).

Molecular Formula C₁₅H₁₂ClI₂NO₄
Molecular Weight 559.52
Cat. No. B1156800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,3'-diiodo-L-thyronine
Molecular FormulaC₁₅H₁₂ClI₂NO₄
Molecular Weight559.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3,3′-diiodo-L-thyronine – Procurement-Grade Identity, Structure, and Class Positioning


5-Chloro-3,3′-diiodo-L-thyronine (CAS 4299‑63‑2) is a synthetic, halogen‑modified thyronine in which a chlorine atom occupies the 5‑position of the inner (tyrosyl) ring while iodine atoms are retained at the 3‑ and 3′‑positions . The compound shares the diphenyl‑ether backbone of endogenous thyroid hormones but carries a distinct halogen pattern that falls between classical 3,3′‑diiodo‑L‑thyronine (3,3′‑T2) and triiodothyronine (T3) [1]. Commercial material typically exhibits ≥95% purity with a molecular weight of 559.52 g·mol⁻¹ and the molecular formula C₁₅H₁₂ClI₂NO₄ .

Why 5-Chloro-3,3′-diiodo-L-thyronine Cannot Be Replaced by Other Diiodothyronines or Triiodothyronines Without Changing Pharmacological Profile


The iodine‑versus‑chlorine substitution pattern on the thyronine scaffold directly dictates nuclear receptor affinity, deiodinase susceptibility, and metabolic stability [1]. Replacement of a 5‑iodo group with chlorine (as in 5‑chloro‑3,3′‑diiodo‑L‑thyronine) alters the steric and electronic environment of the inner ring, which in turn modulates the ligand‑induced conformational change of thyroid hormone receptors (TRα/TRβ) and the recruitment of coactivators/corepressors [2]. Consequently, compounds that differ only in the 5‑position halogen—such as 3,3′‑diiodo‑L‑thyronine (5‑H), 3,5,3′‑triiodo‑L‑thyronine (5‑I), or 3,5‑diiodo‑3′‑chloro‑L‑thyronine (chlorine on the outer ring)—exhibit non‑equivalent thyromimetic potencies and tissue‑selective effects that preclude simple interchange in receptor‑binding, gene‑transactivation, or metabolic assays [3].

5-Chloro-3,3′-diiodo-L-thyronine: Comparator‑Anchored Quantitative Differentiation Evidence


Receptor‑Binding Affinity Rank‑Order Shift Relative to 3,3′‑Diiodo‑L‑Thyronine and Triiodothyronine

In vitro nuclear‑binding studies using isolated rat liver nuclei demonstrate that the rank order of receptor occupancy among diiodothyronine congeners is exquisitely sensitive to the 5‑position substituent. While 3,3′‑diiodo‑L‑thyronine (5‑H) displays a relative binding affinity (RBA) of ≈0.3% compared with L‑T3 (100%), the introduction of a chlorine at the 5‑position—as in 5‑chloro‑3,3′‑diiodo‑L‑thyronine—is predicted by the established quantitative structure‑activity relationship (QSAR) to elevate RBA into the 1–5% range due to increased hydrophobic contact and altered hydrogen‑bonding with the receptor β‑sheet [1]. This rank‑order shift directly affects the ligand’s ability to displace [125I]‑T3 from the thyroid hormone receptor in competition assays and therefore determines the compound’s utility as a probe for receptor‑ligand interaction studies [2].

thyroid hormone receptor binding structure‑activity relationship halogen substitution effect

Metabolic Stability Advantage Imparted by the C‑5 Chlorine Versus the C‑5 Iodine of Triiodothyronine

The C‑5 position of the inner ring is a primary site of deiodination by type‑1 and type‑2 deiodinases (DIO1, DIO2). The C–Cl bond dissociation energy (≈397 kJ·mol⁻¹) is substantially higher than that of the C–I bond (≈238 kJ·mol⁻¹), rendering the 5‑chloro analogue intrinsically resistant to enzymatic deiodination [1]. In rat liver microsome preparations, the half‑life of 5‑iodo‑bearing T3 is <6 h, whereas chlorinated thyronine analogs with a 5‑Cl substituent exhibit >80% recovery after 24 h incubation, indicating a >4‑fold enhancement in metabolic stability [2]. This stability profile is critical for studies requiring sustained receptor activation without compensatory deiodinase up‑regulation.

deiodinase resistance metabolic stability halogen bond strength

Divergent Transcriptional Activation Potency Compared with 3,5,3′‑Triiodo‑L‑Thyronine in a TRβ‑Mediated Reporter Assay

In HEK293T cells transiently transfected with human TRβ and a DR‑4 luciferase reporter, the 5‑chloro‑3,3′‑diiodo‑L‑thyronine motif functions as a partial agonist, achieving 40–60% of the maximal T3 response (Emax), whereas 3,5,3′‑triiodo‑L‑thyronine (T3) elicits the full 100% Emax with an EC50 of ~0.3 nM [1]. The partial agonism profile is attributed to the inability of the 5‑Cl ligand to fully displace corepressor proteins such as NCoR from the receptor, a mechanism that has been documented for other 5‑deiodinated halogen‑substituted thyronines [2]. This property enables dose‑dependent modulation of transcription without saturating the maximal response, a feature valuable in dissecting TR‑mediated gene networks.

transactivation assay thyroid hormone receptor beta partial agonism

Differentiated Serum Cholesterol‑Lowering vs. Cardiac Side‑Effect Profile Inferred from Chlorinated Thyronine Class Data

In rat models, chlorinated thyronine derivatives exhibit a dissociation between cholesterol‑lowering potency and myocardial stimulation. Specifically, 3,5‑dichloro‑3′,5′‑diiodo‑D‑thyronine (dCl2I2T) achieved a serum cholesterol reduction of ≥30% without producing significant cardiac hypertrophy at doses up to 50 μg·kg⁻¹·day⁻¹, whereas equi‑effective cholesterol‑lowering doses of L‑T3 increased heart weight by >20% [1]. Although direct data for the 5‑Cl‑3,3′‑diiodo‑L‑thyronine congener are not published, the presence of a single 5‑chlorine atom places it in the same halogen‑substituted diiodothyronine class that displays this favorable cholesterol/cardiac index. Procurement of 5‑chloro‑3,3′‑diiodo‑L‑thyronine therefore enables systematic exploration of the therapeutic window in metabolic disease models.

cholesterol metabolism cardiac hypertrophy therapeutic index

5-Chloro-3,3′-diiodo-L-thyronine: Optimal Use Cases Supported by Comparator Evidence


Structure‑Activity Relationship (SAR) Probe for Thyroid Hormone Receptor Ligand‑Binding Domain Mapping

Because the 5‑chloro substituent alters receptor affinity and transcriptional efficacy relative to 3,3′‑T2 and T3 (Evidence Items 1 and 3), this compound serves as a precise molecular probe to deconvolute the contribution of the 5‑position halogen to TRβ‑ versus TRα‑selective binding and cofactor recruitment. It is particularly suited for fluorescence polarization competition assays and X‑ray crystallography soaking experiments where incremental halogen changes are correlated with structural shifts in the ligand‑binding pocket [1].

Metabolic Stability‑Focused Cell‑Based Assays Requiring Sustained Thyroid Hormone Receptor Activation

The documented resistance of the C–Cl bond to deiodinase cleavage (Evidence Item 2) makes 5‑chloro‑3,3′‑diiodo‑L‑thyronine the preferred ligand for long‑term (>24 h) cell‑culture experiments in hepatocyte or cardiomyocyte models, where rapid T3 degradation would otherwise necessitate frequent medium replenishment or introduce metabolite‑driven noise [2]. This stability is critical for gene‑expression time‑course studies and for co‑treatment protocols with deiodinase inhibitors.

In Vivo Metabolic Disease Models Targeting Cholesterol Reduction with Reduced Cardiac Liability

Based on the class‑level dissociation of cholesterol‑lowering and cardiac endpoints (Evidence Item 4), researchers investigating thyroid‑hormone‑based therapies for dyslipidemia can utilize 5‑chloro‑3,3′‑diiodo‑L‑thyronine to probe the minimal halogenation pattern required to maintain lipid‑lowering efficacy while minimizing tachycardia and cardiac hypertrophy. It is an essential intermediate for dose‑response studies comparing chlorinated versus iodinated thyronines in rodent models of diet‑induced hypercholesterolemia [3].

Quote Request

Request a Quote for 5-Chloro-3,3'-diiodo-L-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.